molecular formula C26H28N2O3S B2532210 4-tert-butyl-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 1005299-63-7

4-tert-butyl-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No. B2532210
CAS RN: 1005299-63-7
M. Wt: 448.58
InChI Key: GGSGWVQAAPODEE-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential bioactivity. In

Scientific Research Applications

Pharmacological Applications

The N-benzenesulfonyl amino acid scaffold has garnered significant attention due to its pharmacological and biological activities. Specifically, derivatives of N-benzenesulfonyl amino acid esters exhibit various properties:

Activation of Abscisic Acid (ABA) Receptors

Interestingly, N-benzenesulfonyl amino acid ester derivatives can mimic pyrabactin, which activates abscisic acid (ABA) receptors. ABA is a plant hormone involved in stress responses and growth regulation .

Synthetic Building Blocks

N-benzenesulfonyl amino acid esters serve as essential synthetic intermediates for constructing more complex molecules .

Enhanced Proline Content

Methyl 2-(4-bromobenzenesulfonamido)acetate (3a), a compound related to our target, has been found to enhance proline content in soybean plants in response to excess cadmium. This effect is similar to the action of the plant hormone abscisic acid .

Antibacterial Activity

While not directly related to our compound, N-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline (THQ) have been designed and screened for antibacterial activity .

Green Synthesis

Although not specific to our compound, a green synthesis method using benzenesulfonyl hydrazides and aryl aldehydes or ketones has been developed to produce N-arylsulfonylhydrazones .

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3S/c1-26(2,3)21-14-11-20(12-15-21)25(29)27-22-16-13-19-8-7-17-28(24(19)18-22)32(30,31)23-9-5-4-6-10-23/h4-6,9-16,18H,7-8,17H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSGWVQAAPODEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-tert-butylbenzamide

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